Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate dihydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by its unique chemical structure, which includes an azepane ring, a benzyl group, and a carboxylate ester. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride or benzyl bromide.
Carboxylation: The carboxylate ester group can be introduced through an esterification reaction using a carboxylic acid derivative and an alcohol.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the azepane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed
Oxidation Products: Oxo derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Substituted azepane and benzyl derivatives.
Scientific Research Applications
Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate: The free base form of the compound.
Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate monohydrochloride: A similar compound with a different salt form.
5-amino-5-methyl-3-oxoazepane-1-carboxylate derivatives: Compounds with variations in the substituents on the azepane ring.
Uniqueness
Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate dihydrochloride is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its dihydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.
Properties
Molecular Formula |
C15H22Cl2N2O3 |
---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate;dihydrochloride |
InChI |
InChI=1S/C15H20N2O3.2ClH/c1-15(16)7-8-17(10-13(18)9-15)14(19)20-11-12-5-3-2-4-6-12;;/h2-6H,7-11,16H2,1H3;2*1H |
InChI Key |
YWJAAZFNNWVVDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC(=O)C1)C(=O)OCC2=CC=CC=C2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.